REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3](Cl)=[N:4][CH:5]=[N:6][C:7]=1[Cl:8].[NH3:10]>>[Cl:8][C:7]1[N:6]=[CH:5][N:4]=[C:3]([NH2:10])[C:2]=1[NH2:1]
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Name
|
|
Quantity
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3 g
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Type
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reactant
|
Smiles
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NC=1C(=NC=NC1Cl)Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
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UNSPECIFIED
|
Setpoint
|
118 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The reaction was cooled to 23° C.
|
Type
|
FILTRATION
|
Details
|
filtered
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Type
|
WASH
|
Details
|
washed with ethanol
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Type
|
CUSTOM
|
Details
|
to obtain 1.92 g (70%)
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C(=NC=N1)N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |